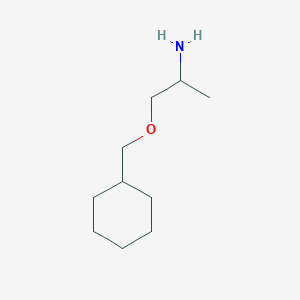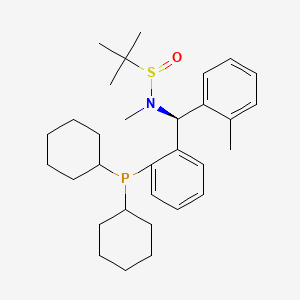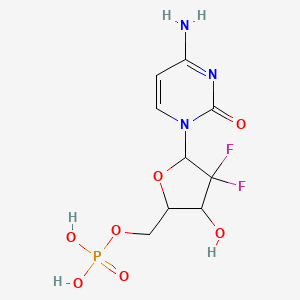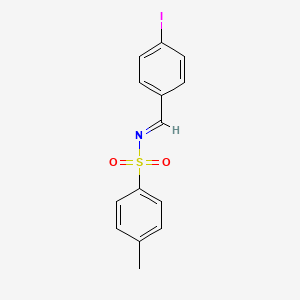
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features both an iodine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-iodobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in further condensation reactions with other aldehydes or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Scientific Research Applications
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Biological Studies: It can be employed in studies investigating the biological activity of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzylidene)-4-methylbenzenesulfonamide
- N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
- N-(4-Fluorobenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N-(4-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can influence the compound’s reactivity, making it suitable for specific applications that require unique chemical behavior.
Properties
Molecular Formula |
C14H12INO2S |
|---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
(NE)-N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+ |
InChI Key |
LACMCSGMQLNSKF-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15328748.png)
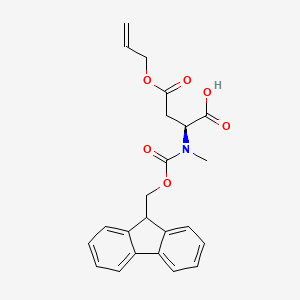
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
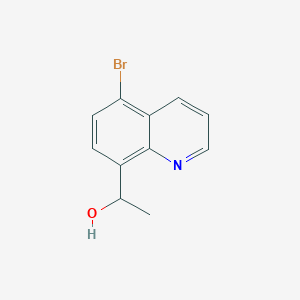
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
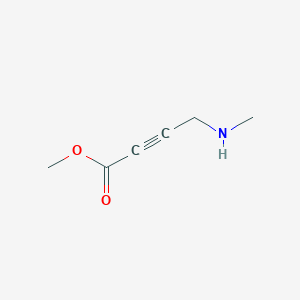
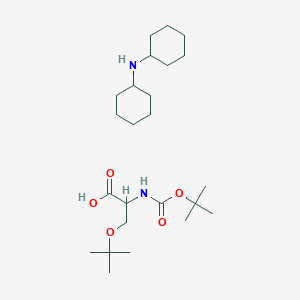

![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
